L-Dopa benzyl ester hydrochloride

Parkinson's disease Prodrug Behavioral pharmacology

Standard L-Dopa esters fail to replicate the lipophilicity and hydrolysis kinetics required for meaningful blood-brain barrier (BBB) permeability or structure-activity relationship (SAR) studies. L-Dopa benzyl ester hydrochloride (CAS 37178-28-2) offers a distinct benzyl-protected prodrug profile. - **LogP & Permeability Tool**: Moderate lipophilicity ideal for probing passive diffusion vs. methyl/ethyl esters. - **Analytical Reference**: Melting point 178-181°C for HPLC method development and purity verification. - **Formulation Research**: Aqueous solubility ≥25 mg/mL; suited for parenteral or modified-release studies.

Molecular Formula C16H18ClNO4
Molecular Weight 323.77 g/mol
CAS No. 37178-28-2
Cat. No. B3051937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Dopa benzyl ester hydrochloride
CAS37178-28-2
Molecular FormulaC16H18ClNO4
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)[NH3+].[Cl-]
InChIInChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1
InChIKeySJFUQIANPBDPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Dopa Benzyl Ester Hydrochloride: CNS Prodrug Intermediate


L-Dopa benzyl ester hydrochloride (CAS 37178-28-2) is a synthetic derivative of the endogenous neurotransmitter precursor L-3,4-dihydroxyphenylalanine (L-Dopa). As a carboxylate ester prodrug, it is designed to transiently modify the physicochemical properties of L-Dopa to potentially improve its absorption and distribution characteristics [1]. The compound features a benzyl protecting group on the carboxylic acid moiety, which significantly alters its lipophilicity compared to the parent amino acid [2]. This modification is central to its application in research focused on overcoming the pharmacokinetic limitations of L-Dopa, such as poor oral bioavailability and limited blood-brain barrier (BBB) penetration [3]. It is primarily utilized as a research tool in medicinal chemistry and pharmacology to investigate prodrug strategies for treating dopamine-related neurological disorders, most notably Parkinson's disease.

Workflow
CNS prodrug strategy and ADME property investigation
Selection Context
Benzyl ester for distinct lipophilicity and enzymatic activation profile
Model Fit
Supports PK limitation assessment and blood-brain barrier permeability studies

L-Dopa Benzyl Ester: Not Interchangeable with Other Esters


The assumption that all L-Dopa ester prodrugs are functionally equivalent is contradicted by quantitative data demonstrating that even minor structural variations in the ester moiety profoundly influence key performance parameters. For L-Dopa benzyl ester hydrochloride, the unique benzyl substituent creates a distinct profile of lipophilicity, stability, and biological activity that cannot be replicated by simpler alkyl esters like methyl or ethyl [1]. These differences directly impact critical attributes for research and development, including a compound's rate of chemical and enzymatic hydrolysis, its ability to cross biological membranes, and its in vivo efficacy in preclinical models of Parkinson's disease [2]. Therefore, substituting one L-Dopa ester for another without rigorous experimental validation can lead to non-reproducible data and flawed conclusions in studies aiming to optimize drug delivery or understand the structure-activity relationships (SAR) of L-Dopa prodrugs [3].

Alkyl ester profile mismatch
Methyl or ethyl esters exhibit distinct in vivo model-response contexts and hydrolysis rates that may not transfer directly.
Transport property divergence
Lipophilicity and aqueous solubility differences can alter membrane transport behavior and formulation-dependent exposure, limiting interchangeability.
SAR validation context required
Structural variations in the ester moiety may shift the pharmacodynamic endpoint profile, requiring rigorous experimental validation for structure-activity relationship studies.

L-Dopa Benzyl Ester: Quantitative Comparison Guide


Behavioral Efficacy in Parkinson's Disease Model

In a direct head-to-head comparison using a 6-hydroxydopamine (6-OHDA)-lesioned rat model of hemiparkinsonism, the benzyl ester of L-Dopa demonstrated comparable efficacy to the parent drug L-Dopa in inducing contraversive circling behavior, a standard measure of central dopaminergic activity [1]. While other esters, such as methyl and ethyl, showed more intense rotation than L-Dopa itself in this model, the benzyl ester's activity was not statistically different, positioning it as a compound with a distinct efficacy profile [1].

In Vivo Model Response
Head-to-head
Rotation identical to parent L-Dopa; less than methyl/ethyl esters
Reported model-response context in 6-OHDA hemiparkinsonism model.
Endpoint review: 6-OHDA-lesioned rat model, i.p. administration.
Parkinson's disease Prodrug Behavioral pharmacology

Membrane Transport Enhancement

Evidence from early prodrug research indicates that the benzyl ester of L-Dopa exhibits significantly enhanced permeability across biological membranes when compared to the parent amino acid, L-Dopa [1]. This finding is based on observations that the amphipathic nature of the benzyl ester facilitates its passive diffusion across lipid bilayer membranes [1].

Membrane Transport Context
Class-level inference
Reported higher permeability vs. parent amino acid
Supports permeability research and BBB penetration studies.
Qualitative statement; no specific numerical factor provided.
Membrane permeability Drug delivery Prodrug design

Aqueous Solubility Comparison

L-Dopa benzyl ester hydrochloride demonstrates significantly improved aqueous solubility compared to the parent drug L-Dopa, but remains far less soluble than shorter-chain alkyl esters [1][2]. It exhibits a water solubility of at least 25 mg/mL [1]. In stark contrast, highly water-soluble short-chain alkyl esters like methyl, isopropyl, and butyl esters have been reported with solubilities exceeding 600 mg/mL [2]. The free base L-Dopa has a limited solubility of approximately 3.33 mg/mL in PBS buffer .

Aqueous Solubility
Cross-study review
>25 mg/mL
Supports formulation selection; moderate solubility vs. high-solubility esters (>600 mg/mL).
Data to verify: compared to ~3.33 mg/mL for L-Dopa in PBS.
Solubility Formulation Preformulation

Chemical Hydrolysis Stability

L-Dopa benzyl ester hydrochloride exhibits considerable stability against chemical hydrolysis, with a half-life estimated to be in the range of 500 to 6000 minutes at pH 7.2 and 37°C, a characteristic shared with other L-Dopa esters in its class [1]. This is in contrast to its rapid enzymatic hydrolysis in biological media, a common feature for these prodrugs where enzymatic cleavage is the primary activation pathway [2].

Chemical Hydrolysis Stability
Class-level inference
t1/2 ~ 500-6000 min
Supports storage and handling protocols; comparable to ester class.
Reported at pH 7.2, 37°C; designed for rapid enzymatic activation in vivo.
Stability Hydrolysis Prodrug activation

Melting Point Specification

L-Dopa benzyl ester hydrochloride has a well-defined melting point (MP) range of 178-181 °C . This specific thermal characteristic serves as a primary identifier and a critical quality control parameter, differentiating it from other L-Dopa esters. For instance, the methyl ester hydrochloride has a reported MP of 170.5-171.5 °C [1].

Melting Point Specification
Lot attribute
178-181 °C
Supports identity confirmation and purity verification upon receipt.
Differentiates from methyl ester hydrochloride (170.5-171.5 °C).
Quality control Analytical chemistry Characterization

L-Dopa Benzyl Ester: Key Research Applications


Lipophilicity in Prodrug Design

The moderate increase in lipophilicity conferred by the benzyl ester group makes this compound an ideal tool for studying the relationship between LogP and membrane permeability without the confounding factor of extremely high aqueous solubility [1]. Researchers can use L-Dopa benzyl ester to probe the optimal lipophilicity range for passive diffusion across biological barriers, comparing its transport kinetics directly with more hydrophilic (e.g., L-Dopa) or more lipophilic analogs [2]. This is a key application in early-stage drug discovery for CNS-targeted therapies.

SAR Studies of L-Dopa Prodrugs

Given its distinct in vivo efficacy profile, where it is less active than the methyl and ethyl esters in certain behavioral models, L-Dopa benzyl ester is a critical reference compound in SAR studies [1]. By comparing its performance with a series of other esters, researchers can deconvolute the contributions of steric bulk, electronic effects, and lipophilicity to both enzymatic activation rates and pharmacodynamic response [2]. This data is essential for rationally designing the next generation of L-Dopa prodrugs with improved therapeutic indices.

Modified-Release Formulation Development

The moderate aqueous solubility (at least 25 mg/mL) and stability towards chemical hydrolysis make L-Dopa benzyl ester hydrochloride a candidate for exploration in parenteral or modified-release oral formulations [1]. Its properties fall between the poorly soluble L-Dopa and the highly soluble short-chain alkyl esters, offering a unique formulation space. Studies may focus on leveraging its prodrug nature to achieve a more sustained delivery profile compared to the rapid absorption and clearance seen with L-Dopa itself or its highly soluble esters [2].

Quality Control & Analytical Methods

The well-characterized melting point (178-181 °C) of L-Dopa benzyl ester hydrochloride provides a robust and simple analytical benchmark for identity and purity testing [1]. This is particularly valuable in academic and industrial settings for verifying the integrity of new compound stocks or developing new synthetic routes. The compound can serve as a reference standard in HPLC or other chromatographic methods aimed at separating and quantifying mixtures of L-Dopa and its various ester prodrugs [2].

Application
Selection Property
Validation Focus
Lipophilicity screening studies
Moderate LogP / membrane partitioning
Passive diffusion kinetics across biological barriers
Prodrug SAR studies
Ester-specific model-response profile
Comparative activity against alkyl ester homologs
Modified-release research
Moderate aqueous solubility and stability
In vitro dissolution and release profile assessment
Analytical reference standard
Well-defined melting point
Identity and purity checks via HPLC/MP methods

Technical Documentation Hub

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17 linked technical documents
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